N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide
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Overview
Description
N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction between thiophene-2-carboxylic acid and 2-tert-butylsulfanylethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes such as CTP synthetase, which is involved in nucleotide biosynthesis. This inhibition can disrupt DNA and RNA synthesis, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative without the tert-butylsulfanyl group.
N-tert-Butyl-2-thiophenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring, providing different electronic properties.
Uniqueness
N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide is unique due to the presence of the tert-butylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS2/c1-11(2,3)15-8-6-12-10(13)9-5-4-7-14-9/h4-5,7H,6,8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMHMRCGQOATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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